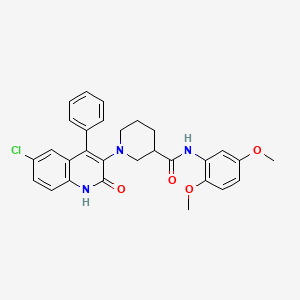
3-(3-methoxyphenyl)-2-pentylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry. The presence of the methoxyphenyl and pentyl groups in this compound potentially enhances its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-pentyl-4(3H)-quinazolinone typically involves the condensation of 3-methoxybenzaldehyde with 2-pentyl-4(3H)-quinazolinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-2-pentyl-4(3H)-quinazolinone.
Reduction: Formation of 3-(3-methoxyphenyl)-2-pentyl-1,2-dihydroquinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-2-pentyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity to these targets, while the quinazolinone core can modulate biological activity through various pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full pharmacological potential.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone
- 3-(3-Hydroxyphenyl)-2-pentyl-4(3H)-quinazolinone
- 3-(3-Methoxyphenyl)-2-ethyl-4(3H)-quinazolinone
Uniqueness
3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone is unique due to the specific positioning of the methoxy group and the pentyl chain, which can influence its biological activity and chemical reactivity. The combination of these functional groups may result in distinct pharmacological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H22N2O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-5-13-19-21-18-12-7-6-11-17(18)20(23)22(19)15-9-8-10-16(14-15)24-2/h6-12,14H,3-5,13H2,1-2H3 |
Clave InChI |
RYKCARJZUCPERD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875482.png)
![4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10875485.png)
![7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875486.png)

![4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile](/img/structure/B10875492.png)
![6-(2,6-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875495.png)

![2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10875497.png)
![3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10875505.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10875511.png)
![1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875526.png)
![(2E)-3-[3,5-dibromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875541.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875558.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875560.png)
